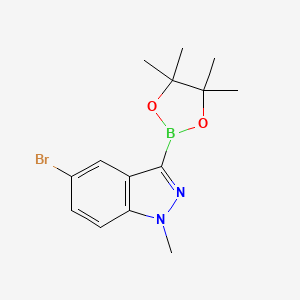

5-Bromo-1-methylindazole-3-boronic acid, pinacol ester

Description

5-Bromo-1-methylindazole-3-boronic acid, pinacol ester (CAS: 2377606-89-6) is a boronic ester derivative of the indazole scaffold. It is a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl structures in pharmaceutical and materials chemistry. The compound features a bromine substituent at the 5-position of the indazole ring and a methyl group at the 1-position. The pinacol ester group enhances stability and solubility compared to the free boronic acid form, making it suitable for organic synthesis under diverse conditions . Commercial samples (e.g., Combi-Blocks catalog) report a purity of 98%, with the molecular formula C₁₄H₁₈BBrN₂O₂ (MFCD16995853) .

Properties

IUPAC Name |

5-bromo-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BBrN2O2/c1-13(2)14(3,4)20-15(19-13)12-10-8-9(16)6-7-11(10)18(5)17-12/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLLMZHRTHXSWQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NN(C3=C2C=C(C=C3)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BBrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-methylindazole-3-boronic acid, pinacol ester typically involves the reaction of 5-bromo-1-methylindazole with a boronic acid derivative in the presence of a catalyst. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium as a catalyst and a base such as potassium carbonate . The reaction is carried out in an organic solvent like toluene or dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-methylindazole-3-boronic acid, pinacol ester undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids.

Reduction: It can be reduced to form boronates.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Boronic acids.

Reduction: Boronates.

Substitution: Various substituted indazole derivatives.

Scientific Research Applications

5-Bromo-1-methylindazole-3-boronic acid, pinacol ester is extensively used in scientific research, including:

Chemistry: It is a key reagent in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.

Biology: The compound is used in the synthesis of biologically active molecules and drug discovery.

Medicine: It is involved in the development of new pharmaceuticals and therapeutic agents.

Industry: The compound is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 5-Bromo-1-methylindazole-3-boronic acid, pinacol ester involves its role as a boron-containing reagent in various chemical reactions. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired product. The boronic ester group facilitates the transfer of the organic moiety to the palladium catalyst, enabling the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Structural Analogs and Commercial Availability

The table below compares 5-bromo-1-methylindazole-3-boronic acid, pinacol ester with structurally related boronic esters, focusing on substituent positions, purity, and pricing:

Key Observations :

- Substituent Position Impact : The position of the boronic ester group (e.g., 3- vs. 4-position on indazole) influences reactivity in cross-coupling reactions. For example, 4-boronic esters may exhibit steric hindrance compared to 3-substituted analogs .

- Core Heterocycle Differences : Indazole derivatives (e.g., 5-bromo-1-methylindazole) are pharmacologically relevant due to their nitrogen-rich aromatic system, whereas isoxazole analogs (e.g., 3-bromo-isoxazole-5-boronic ester) are less common in drug discovery but valuable in agrochemicals .

Solubility and Stability

Pinacol esters generally exhibit superior solubility in organic solvents compared to free boronic acids. For phenylboronic acid derivatives, pinacol esters show the highest solubility in chloroform and lower solubility in hydrocarbons (e.g., methylcyclohexane) . Extrapolating this trend to indazole analogs:

- 5-Bromo-1-methylindazole-3-boronic acid, pinacol ester is expected to dissolve readily in chloroform, acetone, and ethers, facilitating its use in homogeneous reaction conditions.

- In contrast, 6-bromo-1-methylindazole-4-boronic acid pinacol ester may exhibit slight solubility variations due to differing electronic effects from the bromine position .

Reactivity in Cross-Coupling Reactions

The bromine substituent in 5-bromo-1-methylindazole-3-boronic acid, pinacol ester allows sequential functionalization via Suzuki-Miyaura coupling. Comparative studies on phenylboronic acid pinacol esters demonstrate that the ester group slows hydrolysis compared to free boronic acids, enabling controlled reactivity with aryl halides . For example:

- Reactivity with H₂O₂ : Pinacol esters of 4-nitrophenylboronic acid react with H₂O₂ to form peroxo intermediates, as evidenced by UV-vis spectral shifts (λmax at 405 nm) . Similar behavior is anticipated for indazole-based esters, though the electron-withdrawing bromine may modulate reaction rates.

Biological Activity

5-Bromo-1-methylindazole-3-boronic acid, pinacol ester (C14H18BBrN2O2) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, applications in drug discovery, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Indazole Core : This bicyclic structure is known for its pharmacological relevance.

- Boronic Acid Moiety : The presence of the boronic acid group allows for versatile reactivity, particularly in coupling reactions.

- Bromine Substitution : The bromine atom at the 5-position may influence biological interactions and enhance binding affinity to certain targets.

Anticancer Potential

Indazole derivatives, including 5-Bromo-1-methylindazole-3-boronic acid pinacol ester, have been investigated for their anticancer properties. Research indicates that compounds with indazole scaffolds display cytotoxic effects against various cancer cell lines. For instance:

- Study Findings : A series of indazole derivatives showed significant cytotoxicity against human cancer cells, suggesting that modifications to the indazole structure can enhance activity .

Antimicrobial Activity

The indazole framework is also associated with antimicrobial properties. Compounds similar to 5-Bromo-1-methylindazole-3-boronic acid pinacol ester have demonstrated efficacy against fungal strains such as Candida albicans and Candida glabrata.

- Case Study : A study evaluated various indazole derivatives against multiple fungal strains, revealing that specific substitutions could lead to enhanced antifungal activity .

Synthesis and Applications

The synthesis of 5-Bromo-1-methylindazole-3-boronic acid pinacol ester typically involves:

- Formation of Indazole Core : Starting from appropriate precursors to create the indazole framework.

- Boronic Acid Modification : Introduction of the boronic acid group through standard organic synthesis techniques.

- Pinacol Ester Formation : Utilizing pinacol to form the ester linkage, enhancing stability and reactivity.

This compound's ability to participate in Suzuki-Miyaura coupling reactions makes it valuable for constructing complex molecular architectures, potentially leading to novel therapeutic agents.

Comparative Analysis with Related Compounds

The following table summarizes the properties and biological activities of related indazole boronic acid derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Bromo-1-methylindazole-3-boronic acid pinacol ester | Bromine substitution at position 5 | Potential anticancer and antimicrobial activity |

| 2-Methyl-2H-indazole-4-boronic acid pinacol ester | Methyl groups at positions 2 and 3 | Enzyme inhibition properties |

| 1H-Indazole-4-boronic acid pinacol ester | Lacks methyl substituents | Varies based on structure |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.